
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate
Overview
Description
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate ([C₂C₁py][C₄F₉SO₃]) is a fluorinated ionic liquid (FIL) composed of a pyridinium-based cation and a perfluorobutanesulfonate anion. Its molecular structure (Figure 1a in ) features an aromatic pyridinium ring substituted with ethyl and methyl groups, paired with a highly fluorinated sulfonate anion. This design confers unique physicochemical properties, including a density of 1.51 g·cm⁻³, viscosity of 150.3 mPa·s, and molar volume of 279.01 cm³·mol⁻¹ at 30°C .
Preparation Methods
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate can be synthesized through a series of chemical reactions involving the alkylation of pyridine derivatives followed by anion exchange with perfluorobutanesulfonate. The synthetic route typically involves the following steps:
Alkylation: Pyridine is alkylated with ethyl and methyl groups to form 1-ethyl-3-methylpyridinium.
Anion Exchange: The resulting 1-ethyl-3-methylpyridinium is then reacted with perfluorobutanesulfonate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Delivery Systems
EMPBS has been identified as a promising co-hydrosolvent for biopolymers like fish gelatin, which is widely used in biomedical applications due to its biocompatibility and low cytotoxicity. The incorporation of EMBPS enhances the solubility of drugs such as Doxorubicin, an antitumor agent, while maintaining the mechanical properties of the drug delivery system.
Case Study: Ionogels for Drug Delivery
- Research Findings : A study demonstrated that EMBPS-based ionogels could effectively encapsulate Doxorubicin, facilitating controlled release mechanisms. The ionogels exhibited improved drug solubility and stability compared to traditional gelatin hydrogels, making them suitable for local administration via syringes .
- Mechanism : The hydrophobic nature of EMBPS aids in the formation of stable emulsions with gelatin, which enhances the drug's bioavailability and therapeutic efficacy.
Biomaterials Development
The unique properties of EMBPS make it an ideal candidate for developing novel biomaterials. Its ability to modulate solubility and interaction with therapeutic proteins is crucial in addressing contemporary challenges in pharmaceuticals.
Key Properties
- Hydrophobicity : The fluorinated alkyl chain increases surface activity and self-aggregation potential, leading to well-organized supramolecular structures.
- Thermophysical Characteristics : Studies have shown that EMBPS displays favorable thermophysical properties that can be tuned for specific applications in biomaterials .
Environmental Applications
EMPBS has been investigated for its potential in environmental technologies, particularly in gas separation processes. Its unique ionic characteristics allow it to selectively absorb perfluorocarbons and carbon dioxide from gas mixtures.
Research Insights
- Gas Separation Efficiency : Research indicates that EMBPS can effectively separate greenhouse gases from industrial emissions, contributing to efforts aimed at reducing environmental impact .
- Refrigerant Recovery : The compound has been explored for its role in recovering refrigerants from azeotropic mixtures, showcasing its versatility beyond traditional applications .
Electrochemical Applications
In the field of energy storage and conversion, EMBPS is being explored as a component in supercapacitors and battery electrolytes due to its high ionic conductivity and thermal stability.
Performance Metrics
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylpyridinium perfluorobutanesulfonate involves its interaction with molecular targets through ionic and non-covalent interactions. The perfluorobutanesulfonate anion contributes to the compound’s unique properties, such as high thermal stability and low volatility . These interactions can affect various molecular pathways, depending on the specific application and environment .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Ionic Liquids
Structural and Cationic Variations
FILs with the same perfluorobutanesulfonate anion but differing cations are compared below:
Compound | Cation Type | Key Structural Features |
---|---|---|
[C₂C₁py][C₄F₉SO₃] | Pyridinium | Aromatic ring with ethyl/methyl substituents |
[C₂C₁Im][C₄F₉SO₃] | Imidazolium | Five-membered heterocyclic ring |
[N₁₁₁₂(OH)][C₄F₉SO₃] | Cholinium | Hydroxyethyl-trimethylammonium group |
Impact of Cation Structure :
- The aromatic pyridinium cation in [C₂C₁py][C₄F₉SO₃] reduces hydrogen bonding, favoring hydrophobic drug solubilization .
- Imidazolium-based FILs ([C₂C₁Im][C₄F₉SO₃]) exhibit stronger electrostatic interactions due to their planar structure, enhancing gas absorption capabilities (e.g., F-gases like R134a) .
- Cholinium FILs show poor protein encapsulation efficiency, likely due to steric hindrance from the hydroxyl group .
Physicochemical Properties
Property | [C₂C₁py][C₄F₉SO₃] | [C₂C₁Im][C₄F₉SO₃] | [N₁₁₁₂(OH)][C₄F₉SO₃] |
---|---|---|---|
Density (g·cm⁻³, 30°C) | 1.51 | 1.48* | 1.35* |
Viscosity (mPa·s, 30°C) | 150.3 | 220.0* | 95.0* |
Molar Volume (cm³·mol⁻¹) | 279.01 | 265.0* | 310.0* |
*Data estimated from analogous FILs in referenced studies.
Key Observations :
- The pyridinium FIL has intermediate viscosity, balancing fluidity and membrane stability .
- Imidazolium FILs are more viscous, favoring applications requiring prolonged solvent retention .
- Cholinium FILs exhibit lower density and viscosity, suitable for bioremediation processes .
Drug Delivery:
- Pyridinium FIL : Sustained drug release (12 h stability at 4°C; full release at 37°C) with preserved protein activity .
- Imidazolium FIL: Limited data, but higher viscosity may slow drug diffusion.
- Cholinium FIL : Ineffective in protein encapsulation .
Environmental Impact:
- Ecotoxicity : Perfluorobutanesulfonate anions are highly toxic to aquatic organisms . However, cation choice modulates toxicity:
Thermal and Chemical Stability
Biological Activity
1-Ethyl-3-methylpyridinium perfluorobutanesulfonate (C₂C₁py][C₄F₉SO₃) is a fluorinated ionic liquid (FIL) that has garnered attention for its unique properties and potential applications in various biological contexts. This article delves into its biological activity, focusing on ecotoxicity, antibacterial properties, hemolytic activity, and its use in drug delivery systems.
1. Ecotoxicity and Hemolytic Activity
Research indicates that this compound exhibits low toxicity to a variety of organisms, including mammals, birds, algae, and aquatic invertebrates. Specifically, studies have shown that this compound does not induce oxidative damage in HepG2 cells and has a bioconcentration factor of less than 1, indicating minimal bioaccumulation in living organisms .
Table 1: Toxicity Profile of this compound
The hemolytic activity of this compound has also been evaluated. It was found that at concentrations higher than two times the critical micellar concentration (CMC), hemolysis occurs; however, the overall hemolytic activity remains relatively low compared to other ionic liquids .
2. Antibacterial Activity
The antibacterial properties of this compound were assessed through minimal inhibitory concentration (MIC) studies. The results indicated that the compound inhibits bacterial growth effectively at concentrations around 100,000 µM, particularly against Gram-negative bacteria .
Table 2: Antibacterial Activity
Compound | MIC (µM) | Bacterial Strain Tested |
---|---|---|
This compound | 100,000 | Various Gram-negative bacteria |
Comparison with other FILs | Higher MICs for other compounds | - |
This antibacterial activity is attributed to the hydrophobic nature of the compound, which enhances its interaction with bacterial membranes, leading to cell disruption .
3. Drug Delivery Applications
This compound has been explored as a co-solvent in drug delivery systems. Its low cytotoxicity and ability to enhance the solubility of hydrophobic drugs make it a promising candidate for formulating drug delivery vehicles. For instance, it has been used in the development of ionogels that improve the solubility of antitumor agents like Doxorubicin while maintaining mechanical integrity .
Table 3: Drug Delivery Applications
Drug | Formulation Type | Solubility Improvement |
---|---|---|
Doxorubicin | Ionogel | Enhanced |
Mithramycin | Ionogel | Enhanced |
4. Case Studies
Case Study 1: Hemolytic Activity Assessment
In a study evaluating hemolysis induced by various ionic liquids, it was found that while many compounds caused significant red blood cell lysis at high concentrations, this compound exhibited lower hemolytic effects at similar concentrations compared to other tested FILs .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of this compound against Pseudomonas stutzeri revealed that it could inhibit bacterial growth at concentrations as low as 10,000 µM without causing significant hemolysis .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-ethyl-3-methylpyridinium perfluorobutanesulfonate, and how are they measured?
- Answer : Critical properties include viscosity (195 cP at 25°C), density (1.52 g/cm³ at 23°C), and purity (>99%). These are determined via rheometry, densitometry, and NMR/Elemental Analysis, respectively. Pre-experimental drying (vacuum at 323.15 K for 48 hours) ensures minimal water content (<100 ppm verified by Karl-Fischer titration) .
Q. What methodologies are recommended for synthesizing and characterizing high-purity this compound?
- Answer : Synthesis involves ion-exchange reactions followed by vacuum drying. Purity is confirmed via H/F NMR and elemental analysis. Trace water removal is critical for reproducibility in hygroscopic applications like gas absorption .
Q. How is this ionic liquid utilized in solvent-based applications, such as gas absorption?
- Answer : It is employed in fluorinated greenhouse gas (F-gas) absorption studies (e.g., R32, R125). Experimental setups involve equilibrating F-gases with the ionic liquid under controlled pressure/temperature, followed by gas chromatography to quantify solubility .
Advanced Research Questions
Q. What experimental designs address contradictions in reported ecotoxicity data for perfluorobutanesulfonate-containing compounds?
- Answer : Discrepancies between in vitro (e.g., lysozyme stability) and in vivo studies (e.g., aquatic toxicity in Xenopus laevis) require controlled variables like exposure duration, organism life stage, and anion-cation interactions. Multi-generational studies in model organisms (e.g., zebrafish) can isolate long-term effects .
Q. How does this compound enhance protein encapsulation, and what are its limitations?
- Answer : The perfluorobutanesulfonate anion confers high surface activity, enabling self-assembly into micelles for protein encapsulation. Stability is temperature-dependent: no release at 4°C for 12 hours, but full release at 37°C. Limitations include cation choice (e.g., cholinium fails to encapsulate) and protein compatibility .
Q. What advanced techniques optimize adsorption of perfluorobutanesulfonate derivatives from aqueous systems?
- Answer : Chitosan cross-linked β-cyclodextrin adsorbents achieve >90% removal via host-guest interactions. Kinetic studies (pseudo-second-order models) and isotherm analyses (Langmuir/Freundlich) guide process optimization. Competitive adsorption with co-pollutants must be assessed .
Q. How do cation structural variations (e.g., pyridinium vs. imidazolium) influence the solvent behavior of perfluorobutanesulfonate ionic liquids?
- Answer : Pyridinium cations (vs. imidazolium) reduce hydrogen-bonding capacity, altering F-gas solubility. Comparative studies using COSMO-RS simulations and experimental vapor-liquid equilibria (VLE) data reveal cation-specific interactions with polar gases .
Q. Methodological Considerations Table
Research Focus | Key Techniques | Critical Parameters |
---|---|---|
Synthesis & Purity | NMR, Elemental Analysis, Karl-Fischer | Water content (<100 ppm), anion-cation ratio |
Ecotoxicity Studies | Multi-generational assays, LC50/EC50 tests | Exposure duration, organism lifecycle stage |
Protein Encapsulation | Dynamic light scattering, activity assays | Temperature, buffer composition, SAIL geometry |
Environmental Adsorption | Kinetic/isotherm modeling, HPLC-MS | pH, competing ions, adsorbent porosity |
Properties
IUPAC Name |
1-ethyl-3-methylpyridin-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C4HF9O3S/c1-3-9-6-4-5-8(2)7-9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-7H,3H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOPJNCLIAYPRS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895607 | |
Record name | 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015420-87-7 | |
Record name | 1-Ethyl-3-methylpyridin-1-ium nonafluorobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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